molecular formula C15H18N2O2S B11344124 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide

Cat. No.: B11344124
M. Wt: 290.4 g/mol
InChI Key: UUCVXZLDEGSXRZ-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxyphenyl group and a butanamide moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and butanamide groups. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its methoxyphenyl group and butanamide moiety differentiate it from other thiazole derivatives, potentially leading to unique applications and effects .

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]butanamide

InChI

InChI=1S/C15H18N2O2S/c1-3-4-14(18)16-9-12-10-20-15(17-12)11-5-7-13(19-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,16,18)

InChI Key

UUCVXZLDEGSXRZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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